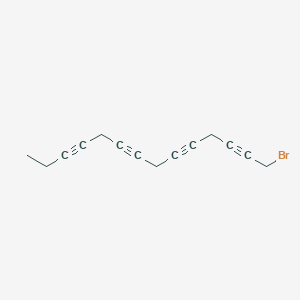
1-Bromotetradeca-2,5,8,11-tetrayne
Vue d'ensemble
Description
1-Bromotetradeca-2,5,8,11-tetrayne is an organic compound with the molecular formula C14H13Br. It is characterized by the presence of four triple bonds (tetrayne) and a bromine atom attached to the terminal carbon. This compound is an intermediate in the preparation of unsaturated fatty acids and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromotetradeca-2,5,8,11-tetrayne can be synthesized through a multi-step process involving the coupling of alkynes. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the tetrayne structure. The final bromination step can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions followed by bromination. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under an inert atmosphere at low temperatures to prevent degradation.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromotetradeca-2,5,8,11-tetrayne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The triple bonds can be reduced to form alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Formation of substituted tetraynes.
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Applications De Recherche Scientifique
1-Bromotetradeca-2,5,8,11-tetrayne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active molecules.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of 1-Bromotetradeca-2,5,8,11-tetrayne involves its ability to undergo various chemical transformations due to the presence of multiple triple bonds and a reactive bromine atom. These features make it a versatile intermediate in organic synthesis. The compound can interact with different molecular targets and pathways, depending on the specific chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
1-Iodotetradeca-2,5,8,11-tetrayne: Similar structure but with an iodine atom instead of bromine.
1-Chlorotetradeca-2,5,8,11-tetrayne: Similar structure but with a chlorine atom instead of bromine.
1-Fluorotetradeca-2,5,8,11-tetrayne: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-Bromotetradeca-2,5,8,11-tetrayne is unique due to the presence of a bromine atom, which provides distinct reactivity compared to its halogenated counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications.
Propriétés
IUPAC Name |
1-bromotetradeca-2,5,8,11-tetrayne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2,5,8,11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTVKNSTSCQTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCC#CCC#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


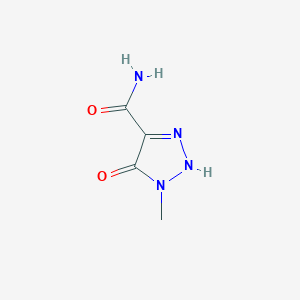

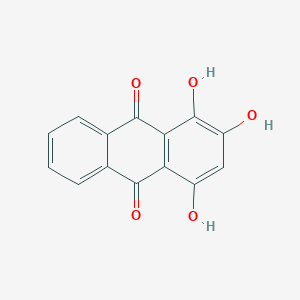
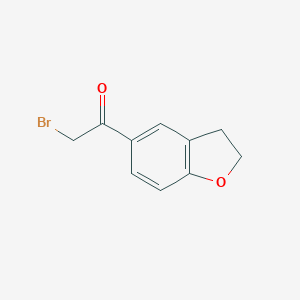
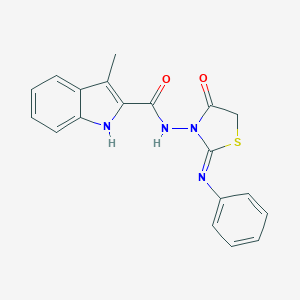

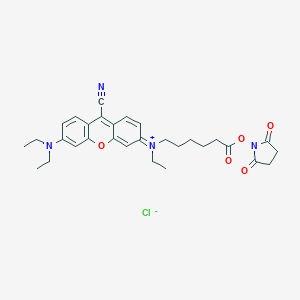
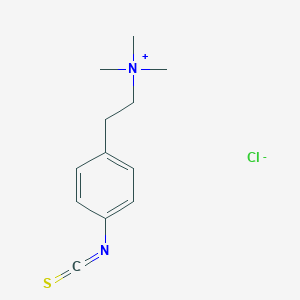
![2-Oxaspiro[4.5]decan-3-one](/img/structure/B114279.png)

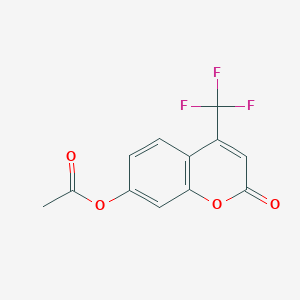
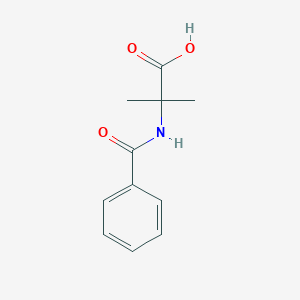
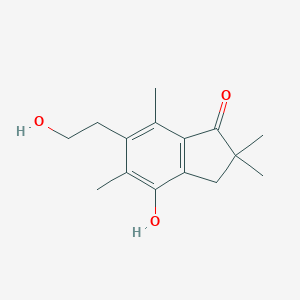
![1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone](/img/structure/B114289.png)
